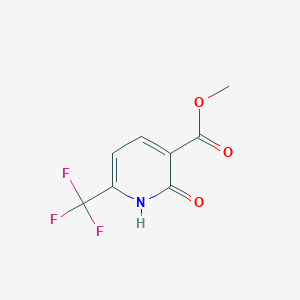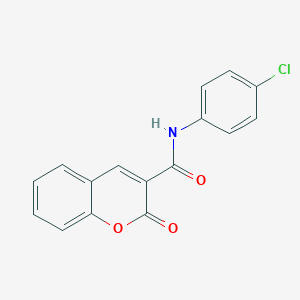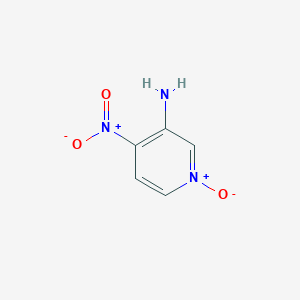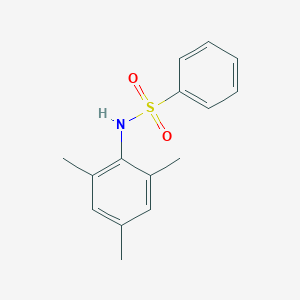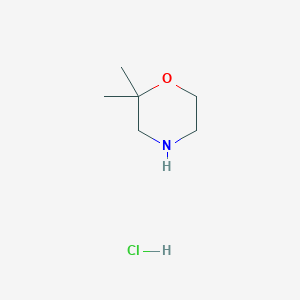
4-Hydroxy-N-demethyltoremifene
Vue d'ensemble
Description
4-Hydroxy-N-demethyltoremifene is a metabolite of Toremifene . Toremifene is a nonsteroidal selective estrogen receptor modulator (SERM) and an antiestrogen used to treat estrogen receptor positive breast cancer .
Molecular Structure Analysis
The molecular formula of this compound is C25H26ClNO2 . It has a molecular weight of 407.932 . The compound is achiral .Physical And Chemical Properties Analysis
The molecular formula of this compound is C25H26ClNO2, and it has a molecular weight of 407.932 .Applications De Recherche Scientifique
Metabolic and Pharmacological Effects
4-Hydroxy-N-demethyltoremifene, a metabolite of toremifene, exhibits significant biochemical and pharmacological properties. It binds to estrogen receptors (ER), inhibits the growth of MCF-7 cells (a type of breast cancer cell line), and demonstrates antiestrogenic effects similar to toremifene. This metabolite is involved in hormonal effects that may contribute to antitumor actions, though its efficacy against certain types of cancers is considered weak at standard doses. It is metabolically detoxified into (deamino)hydroxylated compounds and carboxylic acids (Kangas, 2004).
Cytochrome P450 Involvement in Metabolism
The metabolism of toremifene involves extensive processing by cytochrome P450-dependent hepatic mixed-function oxidase in humans, yielding major metabolites including this compound. This process is mediated by the CYP3A4 isoform, a key enzyme in drug metabolism. The metabolite's formation is notably correlated with other monooxygenase activities also supported by CYP3A4, indicating a significant role of this enzyme in the metabolic pathways of toremifene and its derivatives (Berthou et al., 1994).
Comparative Metabolic Study with Other Drugs
A comparative study of toremifene and tamoxifen, two selective estrogen receptor modulators, revealed insights into their metabolic pathways. The study found that this compound formation is catalyzed by enzymes like CYP2C9 and CYP2D6. This comparative analysis helps understand the drug's bioactivation pathway and its impact on clinical outcomes, especially concerning individual variations in metabolism due to genetic differences in these enzymes (Watanabe et al., 2015).
Detection and Characterization in Biological Samples
Techniques like liquid chromatography coupled to mass spectrometry have been employed to detect and characterize drug metabolites like this compound in biological samples. This approach is crucial for understanding the drug's metabolic profile and its potential implications in various fields such as anti-doping (Mazzarino et al., 2008).
Mécanisme D'action
4-Hydroxy-N-demethyltoremifene, like Toremifene, is likely to bind to estrogen receptors and exert estrogenic or antiestrogenic activities depending on the target tissue . It’s important to note that this is based on the mechanism of action of Toremifene, and specific studies on this compound might be needed for confirmation.
Safety and Hazards
Toremifene, from which 4-Hydroxy-N-demethyltoremifene is derived, has been shown to prolong the QTc interval in a dose- and concentration-related manner . This can result in a type of ventricular tachycardia called torsades de pointes, which may result in syncope, seizure, and/or death . Toremifene should not be prescribed to patients with congenital/acquired QT prolongation, uncorrected hypokalemia, or uncorrected hypomagnesemia .
Orientations Futures
Toremifene is under investigation as a preventive agent for prostate cancer in men with high-grade prostatic intraepithelial neoplasia and no evidence of prostate cancer . As 4-Hydroxy-N-demethyltoremifene is a metabolite of Toremifene, it might also be considered for similar investigations in the future.
Propriétés
IUPAC Name |
4-[(Z)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO2/c1-27-17-18-29-23-13-9-21(10-14-23)25(20-7-11-22(28)12-8-20)24(15-16-26)19-5-3-2-4-6-19/h2-14,27-28H,15-18H2,1H3/b25-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAXQZQJKSMYBD-IZHYLOQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125618-41-9 | |
| Record name | 4-Hydroxy-N-demethyltoremifene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125618419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXY-N-DEMETHYLTOREMIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79O2QU8O2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the focus of the research paper "Biochemical and pharmacological effects of toremifene metabolites"?
A1: This research investigates the biochemical and pharmacological effects of metabolites derived from toremifene, potentially including 4-Hydroxy-N-demethyltoremifene. While the abstract doesn't provide specific details about individual metabolites, it aims to understand how these breakdown products of toremifene interact with biological systems and exert their effects [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



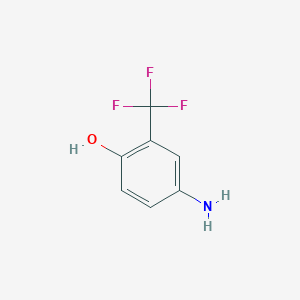

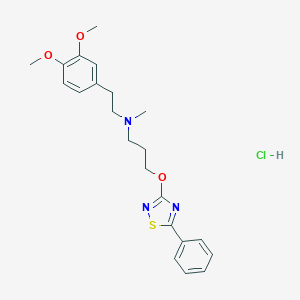

![6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B189857.png)

